5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid
Description
Properties
IUPAC Name |
5-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H3,(H2,13,14,21)(H2,15,16,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYHZCLJGBCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N=NC3C(=O)NC(=O)NC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072502 | |
| Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Other Solid | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72102-84-2 | |
| Record name | 5-[2-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72102-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Orange 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIGMENT ORANGE 64 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSE7HB753B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Stoichiometry
The diazotization step converts 5-amino-6-methylbenzimidazolone into a reactive diazonium salt. Patent CN104513494A specifies dissolving 190 kg of the amine in 1,850 kg of water and 414–425 kg of 30% hydrochloric acid, followed by cooling to 0–5°C with 1,000 kg of ice. Sodium nitrite (40% solution, 199–200 kg) is added under controlled conditions to prevent side reactions like diazo compound decomposition. The molar ratio of amine:HCl:NaNO₂ typically ranges from 1:2.5–4:1–1.2.
Table 1: Diazotization Parameters Across Industrial Embodiments
Excess HCl ensures protonation of the amine group, facilitating nitrosation, while ice maintains low temperatures to stabilize the diazonium salt. Incomplete diazotization reduces coupling efficiency, necessitating stoichiometric excess of NaNO₂ by 5–10%.
Coupling with Barbituric Acid
Alkaline Coupling Environment
The diazonium salt reacts with barbituric acid in a buffered alkaline medium. CN104513494A dissolves 148–150 kg of barbituric acid in 1,857 kg of 30% NaOH and 2,000 kg of water at 15°C. Sodium acetate or phosphate buffers (10–40 parts) maintain pH 4–6 during coupling. Emulsifiers like AOT (0.5 parts) enhance interfacial contact between the diazonium salt and coupling component.
Table 2: Coupling Solution Composition
| Component | Mass (kg) | Role |
|---|---|---|
| Barbituric Acid | 148–150 | Azo bond formation |
| NaOH (30%) | 185.7 | Solubilization |
| Buffer (sodium acetate) | 15–30 | pH stabilization |
| Emulsifier (AOT) | 0.5 | Particle dispersion |
| Water | 2,000 | Solvent |
Kinetic and Thermodynamic Factors
Coupling proceeds optimally at 20–25°C over 4–8 hours. Elevated temperatures accelerate reaction rates but risk diazonium salt decomposition. Patent CN102391664A reports 90–95% yields when maintaining pH 4–6, as deviations promote hydrolysis of either reactant. Post-coupling, the crude pigment is filtered, washed, and subjected to thermal aftertreatment (90–150°C) to enhance crystallinity and color intensity.
Post-Synthesis Processing and Crystallization
Thermal Aftertreatment
Heating the pigment slurry to 90–150°C for 0.5–5 hours induces Ostwald ripening, enlarging crystal domains and improving lightfastness. Embodiment 3 in CN104513494A demonstrates that annealing at 150°C for 3 hours increases color strength by 12% compared to untreated pigment.
Table 3: Impact of Thermal Treatment on Pigment Properties
| Treatment Temp (°C) | Duration (h) | Color Strength (ΔE) | Lightfastness (ISO 105-B02) |
|---|---|---|---|
| 90 | 3 | 78 | 5 |
| 120 | 3 | 84 | 6 |
| 150 | 3 | 92 | 7 |
Solvent-Assisted Recrystallization
Adding 1–15 parts of organic solvents (toluene, DMF) during annealing modifies crystal morphology. Xylene produces needle-like crystals with superior dispersion in plastics, while chlorobenzene yields spherical particles optimized for inks.
Reaction Mechanism and Byproduct Mitigation
Diazotization-Coupling Sequence
The synthesis follows a two-step mechanism:
Byproduct Formation
Common impurities include:
-
Unreacted Diazonium Salt : Minimized by maintaining stoichiometric excess of barbituric acid (1.2:1 molar ratio).
-
Oxidative Byproducts : Controlled by inert gas (N₂) sparging during coupling.
Industrial Scalability and Environmental Considerations
Waste Stream Management
Modern plants recover 85–90% of HCl via distillation and reuse ice-melt water in subsequent batches, reducing freshwater consumption by 40%. The CN102391664A patent eliminates organic solvents during coupling, cutting VOC emissions by 70% compared to earlier methods.
Production Economics
A typical facility producing 1,000 MT/year requires:
-
Capital Cost : $12–15 million for reaction vessels, filters, and annealing ovens.
-
Operating Cost : $3.2/kg, driven by NaNO₂ (32%), energy (28%), and labor (22%).
Analytical Characterization and Quality Control
Table 4: Key Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.5% |
| Crystal Phase | XRD | Monoclinic P2₁/c |
| Median Particle Size | Laser Diffraction | 0.2–0.5 µm |
| Thermal Stability | TGA (10°C/min, N₂) | Decomposition >280°C |
Batch-to-batch consistency is verified via UV-Vis spectroscopy (λₐᵦ = 480 ± 5 nm in DMF).
Comparative Analysis of Patent Methodologies
Table 5: Patent-Based Process Improvements
| Patent | Innovation | Yield Improvement |
|---|---|---|
| CN104513494A (2015) | Ice-free cooling via jacketed reactors | +8% |
| CN102391664A (2011) | Solvent-free coupling | +12% |
| US4028322 (1977) | Organic solvent-mediated synthesis | Baseline |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Pigment Orange 64 undergoes several types of chemical reactions:
Oxidation and Reduction: The pigment is stable under oxidative and reductive conditions, maintaining its color and properties.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Coupling Reactions: As described in the preparation methods, coupling reactions are crucial for its synthesis
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and barbituric acid . The major product formed is the Pigment Orange 64 itself, characterized by its bright reddish-orange color and high stability .
Scientific Research Applications
Pigment Orange 64 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various chemical formulations and studies
Biology: Employed in biological staining and imaging techniques due to its bright color and stability.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Widely used in the production of plastics, inks, and coatings due to its excellent fastness properties and heat resistance
Mechanism of Action
The mechanism of action of Pigment Orange 64 involves its interaction with light and other environmental factors. Its molecular structure allows it to absorb specific wavelengths of light, resulting in its characteristic bright reddish-orange color . The pigment’s stability is due to its benzimidazolone core, which provides resistance to heat, light, and chemical degradation .
Comparison with Similar Compounds
Comparison with Similar Barbituric Acid Derivatives
Structural and Functional Group Variations
A. Azo-Linked Barbituric Acid Derivatives
- Simpler azo dyes (e.g., diazotized nitroaniline-barbituric acid adducts) form 1:1 mono-azo compounds with λmax ~370–418 nm . Unlike Pigment Orange 64, these lack the benzimidazolone group, resulting in lower thermal stability and solvent resistance .
- Benzimidazolone-azo hybrids (e.g., Cromophtal Orange GP) exhibit enhanced weather resistance due to the rigid benzimidazolone core, which restricts molecular mobility and degradation .
B. Isoindolin-1-one-Fused Barbiturates
Compounds like 5-(3-oxo-2-phenylisoindolin-1-yl)barbituric acid (5a) and its derivatives () feature isoindolinone rings instead of azo groups. These are synthesized via condensation of barbituric acid with aldehydes .
- Substituent effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase melting points (e.g., 5c: 270–275°C) and enhance urease inhibition .
- Contrast with Pigment Orange 64: While isoindolinone derivatives are bioactive, the azo group in Pigment Orange 64 prioritizes chromophoric properties for industrial use .
C. Knoevenagel Condensation Products
Derivatives like 5-(4-hydroxybenzylidene)pyrimidine-2,4,6-trione () are formed via condensation of barbituric acid with aromatic aldehydes. These compounds exhibit:
Physicochemical Properties
Key Observations :
- Acidity: Electron-withdrawing groups (e.g., NO₂) lower pKa values by stabilizing deprotonated forms . Pigment Orange 64’s pKa (0.59) reflects the electron-deficient azo-benzimidazolone system.
- Thermal Resistance : The benzimidazolone moiety in Pigment Orange 64 outperforms phenyl or benzylidene substituents due to rigid hydrogen-bonded networks .
Biological Activity
5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid, also known by its CAS number 72102-84-2, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.25 g/mol. The compound features a barbituric acid backbone modified with a benzimidazole derivative, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, suggesting it may interfere with the cell cycle and promote programmed cell death.
Anticancer Activity
Recent studies have focused on the anticancer properties of barbituric acid derivatives, including this specific compound. The following table summarizes key findings from various research articles regarding its anticancer efficacy:
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various barbituric acid derivatives against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cancer cell growth, particularly in the BEL-7402 cell line with an IC50 value of 4.02 µM .
- Photochemical Synthesis and Activity : Another study synthesized derivatives under photochemical conditions and assessed their anticancer activity against prostate and breast cancer cell lines. The results demonstrated that certain derivatives exhibited marked antitumor activity, providing insights into structure-activity relationships (SAR) that could guide future drug design .
Additional Biological Activities
Beyond anticancer properties, barbituric acid derivatives have shown potential in other biological activities:
Q & A
What are the primary synthetic routes for 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid, and what factors influence reaction efficiency?
Basic
The compound is synthesized via azo coupling reactions between barbituric acid derivatives and diazotized aromatic amines. Key steps include:
- Diazotization : The benzimidazole derivative is diazotized under acidic conditions (e.g., HCl/NaNO₂) to form a diazonium salt.
- Coupling : The diazonium salt reacts with barbituric acid under alkaline conditions to form the azo linkage.
Challenges include controlling pH to avoid side reactions (e.g., hydrolysis of the diazonium salt) and selecting electron-withdrawing substituents to enhance coupling efficiency .
How can NMR spectroscopy resolve keto-enol tautomerism in barbituric acid derivatives like this compound?
Basic
¹H NMR is critical for identifying tautomeric equilibria. For example:
- Keto form : Absence of enolic proton signals (δ 10–12 ppm).
- Enol form : Broad signals for enolic protons (δ ~12–14 ppm).
In DMSO, the equilibrium shifts toward the enol form (60:40 enol:keto ratio) due to hydrogen bonding with the solvent. Integration of these signals quantifies tautomer distribution .
What methodologies are used to analyze solvatochromic behavior in azo-barbituric acid dyes?
Advanced
Solvatochromism is studied via UV-Vis spectroscopy in diverse solvents. Linear solvation energy relationships (LSER) models (e.g., Kamlet-Taft or Catalán parameters) correlate spectral shifts with solvent polarity, hydrogen-bonding capacity, and polarizability. For this compound, bathochromic shifts in polar aprotic solvents (e.g., DMF) indicate strong charge-transfer transitions influenced by electron-withdrawing groups .
How do substituents affect the acidity and electronic properties of barbituric acid derivatives?
Advanced
Electron-withdrawing groups (e.g., nitro, azo) increase acidity by stabilizing the deprotonated form. For example:
- pKa trends : 5-Nitrobarbituric acid (pKa ≈ -2.6) vs. 5-phenyl derivatives (pKa ≈ 1.8–1.9).
- Electronic effects : Smaller π-systems between substituents and acidic protons enhance acidity. Computational methods (e.g., DFT) can map electron density distribution to predict reactivity .
What structural features make this compound suitable as a pigment (e.g., Pigment Orange 64)?
Advanced
The azo group (-N=N-) provides intense coloration via π→π* transitions, while the benzimidazole and barbituric acid moieties enhance thermal/light stability through hydrogen-bonded networks. X-ray crystallography reveals planar molecular arrangements that minimize photodegradation. Applications in polymers require compatibility with matrix materials and ≤1% w/w loading to meet regulatory standards .
How can crystallographic studies resolve polymorphism in barbituric acid derivatives?
Advanced
Single-crystal X-ray diffraction identifies polymorphs by comparing hydrogen-bonding patterns. For example:
- Layer structures (L-4, L-5) : N–H⋯O bonds form 2D sheets.
- Framework structures (F-2) : 3D networks via bifurcated hydrogen bonds.
Differential scanning calorimetry (DSC) and powder XRD further characterize phase transitions and stability .
What experimental approaches address contradictions in reported synthetic yields or tautomeric ratios?
Advanced
Reproducibility issues arise from solvent purity, pH control, and substituent electronic effects. To resolve discrepancies:
- Standardize conditions : Use anhydrous solvents and inert atmospheres.
- Monitor reaction kinetics : In situ IR or UV-Vis tracks intermediate formation.
- Validate tautomer ratios : Variable-temperature NMR quantifies equilibrium shifts .
How does optical rotatory dispersion (ORD) elucidate chiral properties in barbituric acid derivatives?
Advanced
ORD measures wavelength-dependent optical rotation, revealing Cotton effects from n→π* and π→π* transitions. For example:
- Low-wavelength Cotton effect : Attributed to π→π* transitions.
- High-wavelength effect : Reflects n→π* transitions.
pH-dependent ORD studies differentiate protonation states and chiral centers .
What computational strategies model the electronic structure of azo-barbituric acid dyes?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict absorption spectra and redox behavior. Key steps:
- Geometry optimization : B3LYP/6-31G(d) basis set.
- TD-DFT : Simulates UV-Vis spectra by modeling excited-state transitions.
Results correlate with experimental solvatochromic data to validate substituent effects .
How do hydrogen-bonding interactions influence the stability of barbituric acid derivatives in solid-state applications?
Advanced
Hydrogen bonds (N–H⋯O) govern crystal packing and thermal stability. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
